molecular formula C13H8F2N4O B4288489 2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine

2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine

Cat. No. B4288489
M. Wt: 274.23 g/mol
InChI Key: HOAOWERTWRPGMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has gained attention due to its unique chemical structure and properties that make it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of 2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine is not fully understood. However, it has been suggested that the compound may inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
Studies have shown that 2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine can induce changes in the biochemical and physiological processes of cells. It has been found to inhibit the activity of certain enzymes and alter the expression of genes involved in cell growth and proliferation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine in lab experiments is its unique chemical structure and properties that make it a promising candidate for various research applications. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine. These include:
1. Further investigation of the compound's mechanism of action and its potential as a therapeutic agent for the treatment of cancer and other diseases.
2. Development of new synthesis methods for the compound that are more efficient and cost-effective.
3. Exploration of the compound's potential as a fluorescent probe for the detection of other metal ions.
4. Investigation of the compound's potential as an antimicrobial and antifungal agent.
5. Study of the compound's potential as a tool for studying the biochemical and physiological processes of cells.
In conclusion, 2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine is a promising compound that has gained attention for its unique chemical structure and properties. Its potential applications in scientific research are vast, and further investigation is needed to fully understand its mechanism of action and potential as a therapeutic agent.

Scientific Research Applications

2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine has been extensively studied for its potential applications in scientific research. It has been found to have antimicrobial, antifungal, and anticancer properties. This compound has also shown potential as a fluorescent probe for the detection of metal ions, such as copper and iron.

properties

IUPAC Name

5-[(2,4-difluorophenyl)methyl]-3-pyrimidin-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2N4O/c14-9-3-2-8(10(15)7-9)6-11-18-13(19-20-11)12-16-4-1-5-17-12/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOAOWERTWRPGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NOC(=N2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine
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2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine
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2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine
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2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine
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2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine
Reactant of Route 6
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2-[5-(2,4-difluorobenzyl)-1,2,4-oxadiazol-3-yl]pyrimidine

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